2-Sulfobenzoic acid hydrate
Overview
Description
2-Sulfobenzoic acid hydrate is an organic compound with the molecular formula C7H6O5S. It is a derivative of benzoic acid, where a sulfonic acid group is attached to the benzene ring at the second position. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
This compound is a derivative of benzoic acid, which is known to have antimicrobial properties, suggesting potential targets in microbial cells . .
Mode of Action
As a sulfonated derivative of benzoic acid, it may share some of the antimicrobial properties of benzoic acid, which works by disrupting the cell wall and inhibiting bacterial enzymes . .
Biochemical Pathways
The biochemical pathways affected by 2-Sulfobenzoic acid hydrate are currently unknown. Given its structural similarity to benzoic acid, it may interfere with the synthesis of cell wall components or inhibit key enzymes in microbial cells
Result of Action
It’s known that the compound can cause severe skin burns and eye damage , suggesting that it has strong reactivity with biological tissues.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity and stability. For instance, the compound is known to be a white to tan powder, crystals, or off-white granular powder with a melting point of 71-74 degrees Celsius , suggesting that it may degrade or lose activity at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Sulfobenzoic acid hydrate can be synthesized through the sulfonation of benzoic acid. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is conducted in reactors equipped with temperature control systems to maintain the optimal reaction conditions. The product is then purified through crystallization or other suitable methods to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfobenzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Sulfobenzoic acid hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other sulfonic acid derivatives.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Sulfobenzoic acid hydrate can be compared with other sulfonic acid derivatives, such as:
4-Sulfobenzoic acid: Similar in structure but with the sulfonic acid group at the fourth position.
2-Sulfoterephthalic acid: Contains two sulfonic acid groups on a terephthalic acid backbone.
2-Carboxy-5-nitrobenzenesulfonic acid: Contains both carboxylic acid and nitro groups in addition to the sulfonic acid group.
Uniqueness: this compound is unique due to its specific position of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives.
Properties
IUPAC Name |
2-sulfobenzoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWSZOEEIYKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924464 | |
Record name | 2-Sulfobenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-68-6 | |
Record name | 2-Sulfobenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-SULFOBENZOIC ACID HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of 2-sulfobenzoic acid hydrate in its solid state?
A1: The research states that this compound exists as a salt in its solid form, specifically as oxonium 2-carboxybenzenesulfonate (H3O+.C7H5O5S-). [] This means a proton from the sulfonic acid group (-SO3H) of 2-sulfobenzoic acid has transferred to a water molecule, forming a hydronium ion (H3O+) and leaving behind a negatively charged 2-carboxybenzenesulfonate anion (C7H5O5S-).
Q2: The abstract mentions isomorphism with the ammonium derivative. What does this tell us about the structure?
A2: Isomorphism implies that oxonium 2-carboxybenzenesulfonate and the ammonium derivative of 2-sulfobenzoic acid share the same crystal structure. [] This suggests that the hydronium ion (H3O+) in the crystal lattice occupies a similar position and has comparable interactions with the 2-carboxybenzenesulfonate anion as the ammonium ion (NH4+) does in the ammonium derivative.
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